molecular formula C23H24O6 B2925074 ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate CAS No. 299951-66-9

ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate

Cat. No.: B2925074
CAS No.: 299951-66-9
M. Wt: 396.439
InChI Key: KTNSUELVXKUIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by its unique structure, which includes a chromenyl core, an ester group, and a phenyl ring substituted with a propan-2-yloxy group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromenyl core. This intermediate is then reacted with 4-(propan-2-yloxy)benzaldehyde under acidic conditions to introduce the phenyl ring with the propan-2-yloxy group. The final step involves esterification with ethyl bromoacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate: This compound has a similar structure but lacks the chromenyl core, which may result in different biological activities.

    Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate: This compound contains an oxirane ring instead of the chromenyl core, leading to different reactivity and applications.

The uniqueness of this compound lies in its chromenyl core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSUELVXKUIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.